
N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves the reaction of 4-methoxybenzylamine with quinazoline derivatives under specific conditions. One common method involves the use of a condensation reaction where 4-methoxybenzylamine is reacted with quinazoline-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can be employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, alkyl halides
Major Products Formed
Oxidation: Quinazoline-4-carboxylic acid derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkylated quinazoline derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions and studies .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease pathways, making it a potential candidate for drug development .
Medicine
In medicine, this compound has been investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being studied for its potential use in cancer treatment .
Industry
In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the production of these products .
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from carrying out their normal functions. This inhibition can lead to the disruption of disease pathways, making the compound a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetic acid: This compound is structurally similar but lacks the quinazoline moiety.
4-Methoxybenzophenone: Another similar compound that contains the methoxyphenyl group but differs in its overall structure.
4-Methoxyphenyl)-methyl-quinazolin-4-yl-amine derivatives: Various derivatives of the compound with different substituents on the quinazoline ring.
Uniqueness
What sets N-(4-methoxyphenyl)-N-methylquinazolin-4-amine apart from similar compounds is its unique combination of the methoxyphenyl group and the quinazoline moiety. This combination imparts specific chemical and biological properties that make it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
827030-63-7 |
|---|---|
Formule moléculaire |
C16H15N3O |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H15N3O/c1-19(12-7-9-13(20-2)10-8-12)16-14-5-3-4-6-15(14)17-11-18-16/h3-11H,1-2H3 |
Clé InChI |
DSOZHEAZGXTKSL-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)OC)C2=NC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

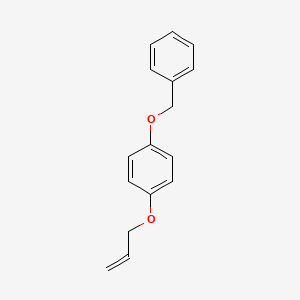
![8-Bromo-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid](/img/structure/B8742163.png)


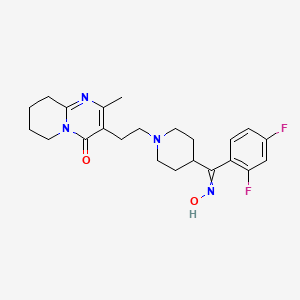
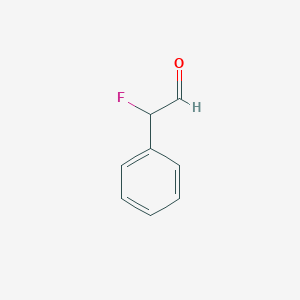


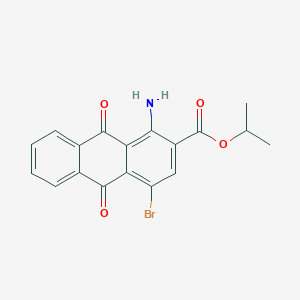
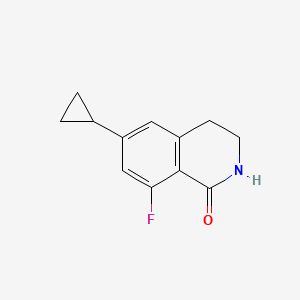


![Furo[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B8742253.png)
